molecular formula C17H15F4NO3S B2652434 1-({4'-Fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2310140-96-4

1-({4'-Fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No.: B2652434
CAS No.: 2310140-96-4
M. Wt: 389.36
InChI Key: SDUTVKVFUFVBOR-UHFFFAOYSA-N
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Description

1-({4'-Fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2310140-96-4) is an organic compound with the molecular formula C 17 H 15 F 4 NO 3 S and a molecular weight of 389.4 g/mol . This molecule features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is a structure of growing interest in medicinal chemistry . The azetidine is functionalized with a [1,1'-biphenyl]-4-ylsulfonyl group and a 2,2,2-trifluoroethoxy chain. Four-membered heterocycles like azetidines are recognized as attractive design elements in drug discovery due to their small, polar nature and their potential to significantly improve the physiochemical properties of drug candidates . Research into related azetidine sulfonyl fluorides (ASFs) has shown that such scaffolds can serve as versatile precursors for generating new chemical motifs under mild conditions, making them valuable for constructing diverse compound libraries . The specific research applications and biological mechanisms of action for this exact compound are areas of ongoing investigation and are not fully elucidated in the available scientific literature. Researchers are encouraged to explore its potential as a building block in medicinal chemistry programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)phenyl]sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4NO3S/c18-14-5-1-12(2-6-14)13-3-7-16(8-4-13)26(23,24)22-9-15(10-22)25-11-17(19,20)21/h1-8,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUTVKVFUFVBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4’-Fluoro-[1,1’-biphenyl]-4-yl}sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Biphenyl Intermediate: The synthesis begins with the preparation of the 4’-fluoro-[1,1’-biphenyl]-4-yl intermediate through a Suzuki coupling reaction between 4-fluorophenylboronic acid and 4-bromobiphenyl.

    Sulfonylation: The biphenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Azetidine Ring Formation: The sulfonylated biphenyl intermediate undergoes a cyclization reaction with an appropriate azetidine precursor under basic conditions to form the azetidine ring.

    Trifluoroethoxylation: Finally, the azetidine ring is functionalized with a trifluoroethoxy group using a trifluoroethanol reagent under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-({4’-Fluoro-[1,1’-biphenyl]-4-yl}sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted biphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various nucleophiles.

Scientific Research Applications

1-({4’-Fluoro-[1,1’-biphenyl]-4-yl}sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 1-({4’-Fluoro-[1,1’-biphenyl]-4-yl}sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and fluoro groups can enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The azetidine ring and trifluoroethoxy group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Sulfonyl Group Introduction : The target compound’s biphenyl sulfonyl group is analogous to compounds in and , where sulfonylation is achieved via sodium ethoxide-mediated reactions or direct coupling .
  • Azetidine Functionalization: The trifluoroethoxy substituent on azetidine differs from trifluoropropyl () or quinolinyl groups (), suggesting divergent strategies for modulating steric and electronic properties .
  • Fluorine Positioning : The 4'-fluoro substitution on the biphenyl (target compound) contrasts with 2'-fluoro in , which may alter π-π stacking or dipole interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Density (g/cm³) pKa References
Target Compound N/A N/A N/A -
3-(2'-F-biphenyl-4-yl)-N-(4-methoxybenzyl)propenamide N/A N/A N/A
1-(4-chlorobenzenesulfonyl)-3-[1-({2-fluoro-biphenyl-4-yl}oxy)ethyl]-1H-pyrazole N/A 1.33 (predicted) -5.54
Compound 11 () 108–110 N/A N/A
Key Observations:
  • Density and Polarity: The trifluoroethoxy group in the target compound likely increases density compared to non-fluorinated analogs (e.g., 1.33 g/cm³ in ) .

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